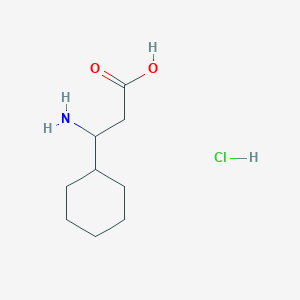

3-Amino-3-cyclohexylpropanoic acid hydrochloride

Overview

Description

3-Amino-3-cyclohexylpropanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.7 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H/t8-;/m0./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 231-232 degrees Celsius . It has a molecular weight of 207.7 .Scientific Research Applications

Synthesis and Derivatives

- Synthetic Pathways : A study by Cheung and Shoolingin‐Jordan (1997) outlined the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, which is closely related to 3-amino-3-cyclohexylpropanoic acid hydrochloride. This process involves multiple steps, including ozonolysis, to yield various α-aminoaldehydes in stable forms (Cheung & Shoolingin‐Jordan, 1997).

- Chiral Separation Techniques : Péter (2002) conducted research on the enantioseparation of N-protected unusual beta-amino acids, including 3-amino-3-cyclohexylpropanoic acid, using a chiral anion-exchanger. This highlights its application in analytical chemistry and chiral studies (Péter, 2002).

Molecular Synthesis and Pharmacological Applications

- Molecular Machines : Biagini et al. (2020) explored the aminolysis of 2-cyano-2-phenylpropanoic anhydride, resulting in products like 2-cyano-2-phenylpropanoic acid. These compounds have implications in the operation of acid-base driven molecular machines, demonstrating potential in nanotechnology and material science (Biagini et al., 2020).

- Anti-Ulcer Agents : Koyano et al. (1986) reported on the structure of a new anti-ulcer agent that incorporates a similar structure to this compound. This emphasizes its potential in developing therapeutic agents (Koyano et al., 1986).

Biochemical Research and Bio-Production

- Bio-Production of Chemicals : Jers et al. (2019) discussed the bio-production of 3-hydroxypropanoic acid from glycerol in engineered bacteria. This process is relevant to the study of similar amino acids and their applications in biotechnology and industrial chemistry (Jers et al., 2019).

Material Science and Organic Chemistry

- Ligand Synthesis for Metal Complexes : Ozturk, Şekerci, and Ozdemir (2005) explored the synthesis of 5,6-O-Cyclohexylidene-1-amino-3-azahexane, a compound structurally related to this compound, for forming metal complexes. This demonstrates its utility in the field of coordination chemistry (Ozturk et al., 2005).

Safety and Hazards

properties

IUPAC Name |

3-amino-3-cyclohexylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHIZRPOMNZQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

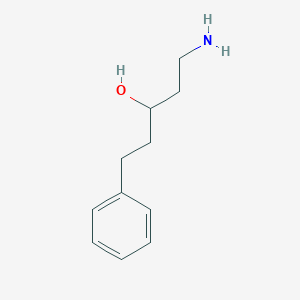

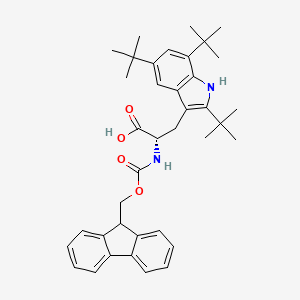

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)propyl]hydrazine](/img/structure/B3263552.png)

![N,N-Dibutyl-N-[2-(naphthalen-2-yl)-2-oxoethyl]butan-1-aminium bromide](/img/structure/B3263587.png)